6,9-Dimethyltetradecane is an organic compound classified as an alkane, specifically a branched-chain hydrocarbon. Its molecular formula is , and it is recognized by the CAS number 55045-13-1. This compound is characterized by two methyl groups attached to the tetradecane backbone at the 6th and 9th carbon positions. It is part of a larger category of hydrocarbons that includes alkanes, alkenes, and alkynes, and it can be found in various natural and synthetic sources.
6,9-Dimethyltetradecane is primarily derived from petroleum sources and can also be found in certain biological systems. It falls under the classification of saturated hydrocarbons due to its single C-C bonds throughout its structure. The compound's classification can be further elaborated as follows:
The synthesis of 6,9-Dimethyltetradecane can be achieved through several methods, including:
The alkylation process typically requires precise control of temperature and pressure to maximize yield while minimizing byproducts. The reaction conditions often involve:
Key data points include:
6,9-Dimethyltetradecane participates in various chemical reactions typical of alkanes:
The combustion reaction is exothermic and releases significant energy, making it useful as a fuel source. Halogenation requires careful control of conditions to prevent over-reaction.
The mechanism of action for 6,9-Dimethyltetradecane primarily involves its role as a hydrocarbon in energy production through combustion. The process can be summarized as follows:
Data on energy release during combustion indicates that complete combustion yields approximately 47 MJ/kg.
Relevant data indicates that the compound's volatility increases with temperature, affecting its behavior in various applications.
6,9-Dimethyltetradecane has several scientific uses, including:
Table 1: Performance of Catalytic Systems for Branched Alkane Synthesis
| Catalyst Type | Reaction | TON | Yield (%) | Key Advantage |
|---|---|---|---|---|
| Sulfonamide-Pd (5) | Heck Coupling | 372,000 | 93 | Aqueous stability |
| PdCl₂(DPPF) | Suzuki-Miyaura | 210,000* | 89* | Controlled Pd(0) generation |
| Ni(dppe)Cl₂ | Kumada | 45,000 | 78 | Low cost |
Grignard reagents enable direct C–C bond formation through nucleophilic attack on electrophilic carbons. For 6,9-dimethyltetradecane, prenyl-type Grignard reagents (e.g., 3-methylbutylmagnesium chloride) are coupled with alkyl halides like 1-chloro-6-methylundecane. This approach benefits from the stereoselectivity of Grignard formation using conjugated dienes (e.g., isoprene), which generate allylic magnesium intermediates without ether solvents [5]. Flow reactors enhance selectivity by regulating temperature and residence time, suppressing Wurtz coupling byproducts. For example, allyl magnesium chloride reacts with ketones in terpene synthesis at >90% selectivity in continuous flow systems [2]. Limitations include sensitivity toward carbonyl-containing electrophiles, requiring protective strategies for complex intermediates.
Table 2: Grignard Strategies for Branched Alkane Assembly
| Grignard Reagent | Electrophile | Product Selectivity | Reactor Type |
|---|---|---|---|
| 3-MethylbutylMgCl | 1-Bromo-6-methylundecane | 85% | Batch |
| AllylMgCl (from isoprene) | Terpenic carbonyls | >90% | Metal plate flow |
| 6-MethylnonylMgBr | 1-Chloro-3-methylbutane | 78% | Batch |
Controlling chemoselectivity is critical when functional groups (e.g., carbonyls, halides) coexist in intermediates. In situ pre-catalyst reduction methods using Pd(II) salts (Pd(OAc)₂, PdCl₂(ACN)₂) minimize phosphine oxidation and substrate dimerization. Primary alcohols (e.g., N-hydroxyethyl pyrrolidone) reduce Pd(II) to Pd(0) without consuming reagents, preserving ligand integrity [4]. Steric effects are leveraged using bulky electrophiles (e.g., neopentyl halides), which resist β-elimination. For carbonyl-containing fragments, Weinreb amide intermediates (e.g., N-methoxy-N-methylcarboxamides) prevent over-addition of Grignard reagents during ketone synthesis [8].
Challenges and solutions:
Transitioning lab-scale synthesis to industrial production faces three key hurdles:
Table 3: Scalability Challenges and Mitigation Strategies
| Challenge | Industrial Impact | Mitigation Strategy |
|---|---|---|
| Catalyst leaching | $2M/year Pd loss (est.) | Aqueous biphasic systems |
| Isomer separation | 40% energy penalty | SMB chromatography |
| Solvent flammability | Safety incidents | CPME substitution |
| Byproduct formation (Wurtz) | Yield reduction (15–20%) | Flow reactor temperature control |
CAS No.: 2134602-45-0
CAS No.: 111-63-7
CAS No.:
CAS No.: 486455-65-6
CAS No.: 4337-12-6